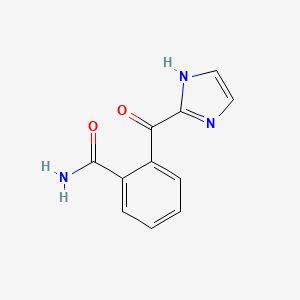

2-(1H-imidazole-2-carbonyl)benzamide

Description

Historical Context and Significance of Imidazole-Containing Heterocycles in Drug Discovery

The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. ijsrtjournal.comnih.gov First synthesized by German chemist Heinrich Debus in 1858, its derivatives were identified even earlier in the 1840s. chemijournal.com The imidazole nucleus is a fundamental component of many crucial biological molecules. chemijournal.com The most prominent natural example is the amino acid histidine, which plays a vital role in the structure and function of proteins like hemoglobin. chemijournal.com This prevalence in biological systems underscores the ring's importance in physiological processes. researchgate.net

The structural features of the imidazole ring, including its high polarity, water solubility, and capacity for hydrogen bonding, allow it to interact readily with a wide array of enzymes and receptors. ijsrtjournal.comnih.govdovepress.com This versatility has made it a "privileged scaffold" in drug design, leading to the development of a multitude of synthetic drugs across various therapeutic areas. nih.govnih.govnih.gov Imidazole-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

Many successful drugs incorporate the imidazole moiety, highlighting its significance. For instance, Dacarbazine is an anticancer agent, Clotrimazole and Ketoconazole are widely used antifungals, and Metronidazole is an important antibacterial and antiprotozoal drug. ijsrtjournal.comchemijournal.comnih.gov The development of such drugs confirms the imidazole scaffold's value in creating potent and effective therapeutic agents. nih.gov

Table 1: Examples of FDA-Approved Imidazole-Containing Drugs

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Dacarbazine | Anticancer | Treatment of metastatic malignant melanoma and Hodgkin lymphoma. nih.gov |

| Azathioprine | Immunosuppressant | Used in organ transplantation and to treat autoimmune diseases. nih.gov |

| Clotrimazole | Antifungal | Treatment of fungal skin infections. nih.govdrugbank.com |

| Ketoconazole | Antifungal | Used to treat various fungal infections. chemijournal.comdrugbank.com |

| Metronidazole | Antibacterial, Antiprotozoal | Treatment of infections caused by anaerobic bacteria and protozoa. ijsrtjournal.comnih.gov |

| Omeprazole | Proton Pump Inhibitor | Used to treat gastroesophageal reflux disease (GERD) and ulcers. nih.govdovepress.com |

Overview of Benzamide (B126) Derivatives as Pharmaceutical Scaffolds

Benzamide, the amide derivative of benzoic acid, and its substituted analogues represent another critical scaffold in pharmaceutical sciences. walshmedicalmedia.comwikipedia.org These compounds exhibit a wide range of biological activities, making them valuable in the design of new drugs. researchgate.netwalshmedicalmedia.com The benzamide structure is a key pharmacophore in drugs with antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.comwalshmedicalmedia.com

Substituted benzamides are particularly well-known for their applications in treating central nervous system disorders. valpo.edu A significant class of antipsychotic drugs, including Amisulpride, Sulpiride, and Tiapride, are based on the benzamide scaffold. researchgate.netnewdrugapprovals.org These drugs primarily act as dopamine (B1211576) D2 receptor antagonists. newdrugapprovals.orgacs.org Beyond antipsychotic activity, benzamide derivatives like Metoclopramide are used as antiemetics to manage nausea and vomiting, particularly in the context of chemotherapy. researchgate.net The versatility of the benzamide scaffold is further demonstrated by its use in developing inhibitors for enzymes like histone deacetylases (HDACs) and carbonic anhydrases, which are important targets in cancer therapy. nih.govresearchgate.net

The development of numerous benzamide derivatives for various therapeutic uses highlights the scaffold's importance and the continued interest in exploring its potential. walshmedicalmedia.com

Table 2: Examples of Benzamide-Based Drugs and Their Functions

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Amisulpride | Antipsychotic | Treatment of schizophrenia and psychosis. newdrugapprovals.orgdrugbank.com |

| Sulpiride | Antipsychotic | Used for schizophrenia and has antidepressant properties. researchgate.netvalpo.edu |

| Metoclopramide | Antiemetic, Prokinetic | Treatment of nausea, vomiting, and gastroesophageal reflux disease. researchgate.netnih.gov |

| Remoxipride | Antipsychotic | A selective dopamine D2 receptor antagonist (discontinued). walshmedicalmedia.comvalpo.edu |

| Imatinib | Anticancer | A tyrosine kinase inhibitor used for various cancers, including leukemia. drugbank.com |

| Entinostat | Anticancer | An HDAC inhibitor investigated for cancer treatment. wikipedia.orgresearchgate.net |

Rationale for Researching 2-(1H-imidazole-2-carbonyl)benzamide within the Context of Bioactive Compounds

The rationale for investigating the specific chemical structure of this compound stems from the well-established principle of molecular hybridization in medicinal chemistry. nih.gov This strategy involves combining two or more pharmacophores—structural units responsible for a drug's biological activity—into a single hybrid molecule. nih.govresearchgate.net The goal is to create a new compound with potentially enhanced activity, better selectivity, or a novel mechanism of action compared to the individual components.

The compound this compound is a hybrid that covalently links the imidazole and benzamide scaffolds. As detailed previously, both of these structural motifs are considered "privileged structures" in drug discovery, each associated with a broad spectrum of pharmacological effects. nih.govnih.govwalshmedicalmedia.com

The Imidazole Moiety: This component is known to interact with various biological targets, including enzymes and receptors, and is integral to many anticancer, antifungal, and anti-inflammatory agents. nih.govdovepress.comnih.gov

The Benzamide Moiety: This scaffold is a key feature in drugs targeting the central nervous system (as antipsychotics) and in agents with anti-inflammatory and anticancer properties. researchgate.netresearchgate.netnih.gov

By combining these two powerful pharmacophores, researchers hypothesize that this compound could exhibit unique or synergistic biological activities. For example, research into related hybrid structures, such as benzimidazole-based molecules combined with other pharmacophoric elements, has been pursued to develop new agents for inflammatory targets and cancer. nih.govnih.gov The synthesis of related compounds like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole has yielded derivatives with potent antiprotozoal activity, demonstrating the success of combining these core structures. researchgate.netnih.gov The investigation of this compound is therefore a logical step in the exploration of novel chemical entities for drug discovery, leveraging the proven therapeutic potential of its constituent parts.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazole-2-carbonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10(16)8-4-2-1-3-7(8)9(15)11-13-5-6-14-11/h1-6H,(H2,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLRABJAZJPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345847 | |

| Record name | Benzamide, 2-(1H-imidazol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57594-27-1 | |

| Record name | Benzamide, 2-(1H-imidazol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Imidazole 2 Carbonyl Benzamide and Its Analogues

Established Synthetic Pathways for the Imidazole-Benzamide Core

The construction of the imidazole-benzamide scaffold typically relies on well-established organic reactions, often in a multistep fashion, to assemble the two heterocyclic and aromatic components.

Multistep Synthesis Approaches Utilizing Diverse Precursors

Multistep synthesis provides a versatile platform for the preparation of 2-(1H-imidazole-2-carbonyl)benzamide and its analogues, allowing for the controlled introduction of various substituents. A common strategy involves the initial synthesis of a 2-functionalized imidazole (B134444), which is then coupled with a suitable benzamide (B126) precursor.

One plausible pathway begins with the regioselective acylation of an N-protected imidazole at the C2 position. The C2 position of the imidazole ring is the most acidic and can be selectively functionalized. nih.gov For instance, an N-protected imidazole can be treated with a strong base like n-butyllithium, followed by reaction with a suitable acylating agent, such as a benzoyl chloride derivative bearing a protected amine or a nitro group. Subsequent deprotection and manipulation of the functional groups on the benzoyl moiety would then lead to the desired benzamide.

Another approach could involve the construction of the imidazole ring from acyclic precursors, a method that allows for the incorporation of the benzoyl group at an early stage. For example, a 1,2-dicarbonyl compound can react with an aldehyde and ammonia in the Radziszewski synthesis to form the imidazole ring. nih.gov By using a glyoxal derivative and a benzaldehyde carrying a precursor to the amide group, a 2-benzoyl-substituted imidazole can be obtained. The final step would then be the conversion of the precursor group into the benzamide functionality.

A summary of a potential multistep synthetic approach is presented in Table 1.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | N-Protection of Imidazole | e.g., (2-(trimethylsilyl)ethoxymethyl) chloride (SEM-Cl), base | 1-(SEM)-imidazole |

| 2 | C2-Lithiation and Acylation | n-BuLi, THF; then 2-nitrobenzoyl chloride | 2-(2-nitrobenzoyl)-1-(SEM)-imidazole |

| 3 | Reduction of Nitro Group | e.g., H₂, Pd/C or SnCl₂, HCl | 2-(2-aminobenzoyl)-1-(SEM)-imidazole |

| 4 | Amide Formation | - | This compound |

| 5 | Deprotection | e.g., TBAF or HCl | This compound |

Regioselective Synthesis Strategies for Complex Derivatives

Achieving regioselectivity is crucial when synthesizing complex derivatives of this compound, particularly when introducing substituents on the imidazole or benzamide rings. The inherent reactivity of the imidazole ring often leads to a mixture of products if not properly controlled.

For substitution on the imidazole ring, direct C-H functionalization has emerged as a powerful tool. Palladium-catalyzed C-H arylation, for example, can be directed to either the C2 or C5 position of an N-protected imidazole by tuning the reaction conditions, such as the base and solvent. nih.gov This allows for the synthesis of analogues with aryl groups at specific positions on the imidazole core. For instance, selective C5-arylation can be achieved, and subsequent C2-acylation would lead to a 2,5-disubstituted imidazole derivative.

Regioselectivity on the benzamide portion is typically controlled by the choice of the starting substituted benzoic acid or aniline. Standard electrophilic aromatic substitution reactions on the benzene ring can be employed to introduce substituents at desired positions prior to the coupling with the imidazole moiety.

Development of Novel and Efficient Synthetic Protocols

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods for the construction of complex molecules like this compound.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages over traditional multistep synthesis by reducing the number of purification steps, saving time, and minimizing waste. A potential one-pot approach for the synthesis of the imidazole-benzamide core could involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, ammonia, and a suitable benzamide precursor in a single reaction vessel. organic-chemistry.org

For example, a three-component reaction of benzil, an aromatic aldehyde, and ammonium acetate is a well-established method for synthesizing 2,4,5-trisubstituted imidazoles. nih.gov By modifying this reaction to include a component that can be converted to the benzamide group, it might be possible to construct the target scaffold in a more convergent manner.

Catalysis in the Synthesis of Imidazole-Benzamide Derivatives

The use of catalysts can significantly improve the efficiency and selectivity of the reactions involved in the synthesis of imidazole-benzamide derivatives. Various catalysts, including Lewis acids, transition metals, and even green catalysts, have been employed in the synthesis of imidazole and benzimidazole (B57391) compounds. nih.govchemmethod.com

For instance, Lewis acids such as ZrCl₄, InCl₃·3H₂O, and various metal triflates have been shown to catalyze the condensation reaction between o-phenylenediamines and aldehydes to form benzimidazoles, a reaction that can be analogous to the formation of the imidazole ring. nih.govchemmethod.com Similarly, transition metal catalysts, particularly palladium complexes, are instrumental in C-H activation and cross-coupling reactions for the regioselective functionalization of the imidazole ring. nih.govresearchgate.net The development of novel catalytic systems continues to be an active area of research to enable milder reaction conditions and broader substrate scopes.

Microwave-Assisted and Green Chemistry Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. arkat-usa.org The synthesis of various imidazole and benzimidazole derivatives has been successfully achieved under microwave irradiation, often in significantly shorter reaction times compared to conventional heating methods. nih.govnih.govrasayanjournal.co.in A microwave-assisted approach to the multistep or one-pot synthesis of this compound could offer substantial benefits in terms of efficiency.

Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of greener solvents (e.g., water, ethanol, or deep eutectic solvents), solvent-free reaction conditions, and the use of recyclable catalysts. chemmethod.comnih.govsphinxsai.com For the synthesis of imidazole-benzamide derivatives, employing a green catalyst like ammonium bromide or using a deep eutectic solvent as both the reaction medium and reagent could represent a more sustainable approach. nih.govderpharmachemica.com The use of Cr₂O₃ nanoparticles synthesized via a green method using Zingiber officinal extract has been reported as an efficient and reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water. nih.gov

Table 2 provides a comparison of different synthetic methodologies, highlighting the advantages of novel approaches.

| Methodology | Key Features | Advantages |

| Multistep Synthesis | Sequential, controlled reactions | High purity of intermediates, well-established |

| One-Pot/MCRs | Multiple bonds formed in a single operation | Increased efficiency, reduced waste, time-saving |

| Catalysis | Use of Lewis acids, transition metals, etc. | Milder conditions, higher yields, improved selectivity |

| Microwave-Assisted | Use of microwave irradiation for heating | Rapid reaction rates, higher yields, cleaner reactions |

| Green Chemistry | Use of green solvents, catalysts, and conditions | Reduced environmental impact, increased safety |

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound involves various chemical strategies to introduce different substituents on both the benzimidazole and the benzamide moieties. These modifications are often aimed at exploring structure-activity relationships for various therapeutic targets. Common synthetic routes involve the condensation of substituted o-phenylenediamines with carboxylic acids or their derivatives to form the benzimidazole core, followed by amide bond formation.

One notable approach involves the synthesis of 2-substituted-1H-benzo[d]imidazole-4-carboxamide derivatives. In a study focused on developing poly(ADP-ribose) polymerase (PARP)-1 inhibitors, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were synthesized. The general synthetic route started from 2,3-diaminobenzoic acid, which was reacted with a substituted benzoic acid to form the benzimidazole ring. The resulting carboxylic acid was then coupled with various amines to yield the final carboxamide analogues. This modular approach allows for the introduction of a wide range of substituents on the phenyl ring at the 2-position of the benzimidazole and on the carboxamide group at the 4-position. The yields of these reactions are generally moderate to good.

Another synthetic strategy focuses on modifying the linker between the benzimidazole core and the benzamide group. For instance, a series of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides have been prepared. nih.gov This synthesis begins with the reaction of chloroacetyl chloride with p-aminobenzoic acid to form 4-(2-chloroacetamido)benzoic acid. This intermediate is then reacted with 2-mercaptobenzimidazole to yield 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. The subsequent activation of the carboxylic acid, for example with thionyl chloride, allows for the coupling with various substituted anilines to produce the final benzamide analogues. nih.gov

Further variations in the core structure can be achieved by using different building blocks. For example, the synthesis of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives has been reported as a strategy to create analogues with different biological activities. nih.gov These syntheses often involve multi-step procedures starting from simple aromatic precursors.

The following tables summarize the structures and yields of some synthesized analogues of this compound, showcasing the diversity of possible modifications.

Table 1: Synthesis of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide Analogues nih.gov

| Compound ID | R Group (Substituent on Carboxamide) | Yield (%) |

| 14n | Furan-2-yl | 75.3 |

| 14o | 5-Methylfuran-2-yl | 72.1 |

| 14p | 5-Chlorofuran-2-yl | 78.6 |

| 14q | 5-Bromofuran-2-yl | 80.2 |

Table 2: Synthesis of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide Analogues nih.gov

| Compound ID | R Group (Substituent on Phenylamide) | Yield (%) |

| N1 | 2,4-Dinitrophenyl | 78 |

| N8 | 3-Chlorophenyl | 82 |

| N22 | 3-Bromophenyl | 85 |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 1h Imidazole 2 Carbonyl Benzamide Derivatives

Design Principles for Enhancing Biological Activity

The quest to enhance the biological activity of lead compounds is a central theme in medicinal chemistry. For derivatives of 2-(1H-imidazole-2-carbonyl)benzamide, several design principles are employed to optimize their therapeutic potential. These strategies range from empirical modifications of the chemical scaffold to more rational, structure-based approaches.

Scaffold modification is a fundamental strategy to explore new chemical space and improve the pharmacological profile of a lead compound. This can involve altering the core ring systems or replacing key functional groups with isosteres—substituents that possess similar physical or chemical properties. The goal of isosteric replacement is often to enhance potency, improve selectivity, modulate metabolic stability, or reduce toxicity.

In the context of benzamide-containing structures, the amide bond itself is a frequent target for isosteric replacement. Heterocyclic rings such as 1,2,4-oxadiazoles are commonly used as bioisosteres for amide bonds, aiming to improve pharmacokinetic properties. For instance, in the development of novel pesticidal compounds, benzamides substituted with pyrazole-linked 1,2,4-oxadiazoles were designed using a bioisosteric approach. This strategy has also been applied to other imidazole-containing compounds. For example, the imidazole (B134444) ring is considered a successful bioisostere for an amide bond in some contexts, leading to increased basicity and the potential for forming water-soluble salts.

Furthermore, the benzimidazole (B57391) nucleus, which is structurally related to the imidazole-benzamide core, is considered isosteric with naturally occurring purines and indoles. This similarity allows benzimidazole derivatives to interact with a variety of biological targets.

Rational drug design leverages the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. This approach relies on understanding the key interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding of a ligand to its target. By identifying the binding site and the crucial amino acid residues involved, medicinal chemists can design or modify ligands to optimize these interactions.

For imidazole and benzamide-containing compounds, rational design has been instrumental in the development of potent inhibitors for various targets. For example, the design of multi-target ligands often involves combining pharmacophoric elements from known inhibitors of different targets. This can be a challenging endeavor, as it often leads to molecules with high molecular weight and lower ligand efficiency. nih.gov More sophisticated computational approaches, such as retrosynthetic combinatorial analysis, can be used to generate fragments from known ligands, which are then used to build new molecules with desired multi-target activities. nih.gov

In the development of inhibitors for specific enzymes, such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target implicated in Alzheimer's disease, rational design and SAR studies led to the synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives with high inhibitory efficacy. rsc.org Similarly, the design of novel anti-angiogenesis and anti-cancer agents has been guided by combining known pharmacophores, such as the imidazole and chromene moieties, to create new chemical entities with enhanced biological activity. rsc.org The success of these rationally designed molecules is often validated through molecular docking studies, which predict the binding mode and affinity of the ligand within the target's active site. rsc.org

Systematic Analysis of Structural Modifications on Activity

The biological activity of a compound is intricately linked to its chemical structure. Systematic modifications of different parts of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR), guiding the optimization of lead compounds.

The imidazole ring is a critical component of the this compound scaffold, and substitutions on this ring can significantly impact biological activity. The nature, position, and size of these substituents can influence the molecule's electronic properties, steric profile, and ability to form key interactions with its biological target.

While specific SAR data for substitutions on the imidazole ring of this compound is not extensively documented in the provided context, studies on related imidazole-containing compounds offer valuable insights. For example, in a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, modifications to a benzylic carbon bridge connecting the imidazole and naphthalene (B1677914) rings demonstrated that the nature of the substituent plays a crucial role in maintaining potent α2-adrenoceptor activity and selectivity. nih.gov Replacement of a methyl group with hydrogen, hydroxyl, methoxy (B1213986), carbonyl, or trifluoromethyl groups led to variations in agonist and antagonist activity at different adrenoceptor subtypes. nih.gov This suggests that even small changes in the vicinity of the imidazole ring can have profound effects on the pharmacological profile.

The following table summarizes the effects of benzylic modifications on the activity of 4-[1-(1-naphthyl)ethyl]-1H-imidazole derivatives, which can serve as a model for understanding potential substitution effects near the imidazole ring. nih.gov

| Compound/Modification | Receptor Activity | Key Finding |

| Parent Compound (2) | Potent and selective α2-adrenoceptor agonist | High baseline activity |

| Desmethyl analog (5) | Potent agonist on α2-adrenoceptors | Retained high potency |

| Hydroxy analog | Agonist on α1- and α2-adrenoceptors | Maintained agonist activity |

| Methoxy analog | Retained α2/α1-selectivity | Selectivity was preserved |

| R-(-)-isomer of 2 | Antagonist at α2A-adrenoceptors | Chirality is critical for activity, with the R-isomer acting as an antagonist. |

| S-(+)-isomer of 2 | Higher affinity at α1- and α2-adrenoceptors | Chirality influences binding affinity. |

This data is for 4-[1-(1-naphthyl)ethyl]-1H-imidazole derivatives and is presented as a model for potential SAR on imidazole-containing compounds.

The benzamide (B126) moiety is another key area for structural modification to modulate biological activity. Substitutions on the phenyl ring of the benzamide can alter the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

In a study of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides, the nature and position of substituents on the terminal phenyl ring of the benzamide had a significant impact on their anticancer activity against the HCT116 human colorectal cancer cell line. researchgate.net The introduction of a methoxy group at the para-position resulted in a compound with significantly improved anticancer activity, whereas ortho- and meta-methoxy substitutions did not enhance activity. researchgate.net Similarly, substitution with a 2,4-dimethyl group was found to be less effective. researchgate.net This highlights the importance of the substitution pattern on the benzamide's phenyl ring for achieving optimal biological effect.

The following table details the structure-activity relationships for substitutions on the terminal phenyl ring of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide derivatives. researchgate.net

| Substitution on Terminal Phenyl Ring | Compound ID | Anticancer Activity (IC50 in µM) |

| 4-OCH3 | N18 | 4.53 |

| 2-OCH3 | N16 | 23.12 |

| 3-OCH3 | N17 | 23.12 |

| 2,4-dimethyl | N10 | 23.23 |

| 2,6-dimethyl | N9 | 5.85 |

| Standard Drug (5-Fluorouracil) | - | 9.99 |

This data is for 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide derivatives and is presented to illustrate potential SAR on the benzamide moiety.

In a series of glycine (B1666218) benzamides developed as agonists for the GPR139 receptor, the central amino acid linker was found to be critical for potency. nih.gov A glycine linker provided excellent potency, while the introduction of larger groups, such as phenylalanine, was not well-tolerated. nih.gov This suggests that the length and steric bulk of the linker are finely tuned for optimal interaction with the receptor.

Similarly, in a class of benzamide compounds targeting the bacterial cell division protein FtsZ, the length of the linker between a heteroaromatic moiety and a 2,6-difluorobenzamide (B103285) was varied. mdpi.com Moving from a methylenoxy to an ethylenoxy or propylenoxy linker required a rearrangement of the 2,6-difluorobenzamide moiety to properly fit into the binding site, as suggested by docking studies. mdpi.com

In the context of IGF-1R inhibitors, replacing a (m-chlorophenyl)ethanol side chain with 2-(1H-imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chains led to analogs with improved potency and oral exposure. nih.gov This demonstrates that the side chains attached to the core scaffold can significantly influence both the pharmacodynamic and pharmacokinetic properties of the compounds.

The following table summarizes the impact of linker and side chain variations on the activity of different classes of compounds, providing insights that could be applicable to the this compound scaffold.

| Compound Class | Linker/Side Chain Modification | Effect on Activity | Reference |

| Glycine Benzamides (GPR139 Agonists) | Glycine linker | Excellent potency (EC50 = 33 nM) | nih.gov |

| L-Alanine linker | Good potency | nih.gov | |

| D-Alanine linker | 4-fold less potent than L-alanine | nih.gov | |

| L-Phenylalanine linker | Not tolerated, pronounced reduction in potency | nih.gov | |

| Benzamide FtsZ Inhibitors | Elongated ethylenoxy or propylenoxy linker | Required conformational rearrangement for binding | mdpi.com |

| IGF-1R Inhibitors (BMS-536924 analogs) | Replacement with 2-(1H-imidazol-4-yl)ethanamine side chain | Improved IGF-1R potency and in vivo activity | nih.gov |

| Replacement with 2-(1H-pyrazol-1-yl)ethanamine side chain | Excellent oral exposure and in vivo activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Following an extensive review of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound derivatives were identified. QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in medicinal chemistry for predicting the activity of novel molecules, thereby guiding drug design and optimization efforts.

The absence of published QSAR models for this specific chemical scaffold indicates a significant gap in the current research landscape. Such studies would be invaluable for understanding the specific structural features that govern the therapeutic potential of this class of compounds.

Development of Predictive QSAR Models

The development of a predictive QSAR model is a systematic process that involves several key stages. Initially, a dataset of compounds with known biological activities is required. For this compound derivatives, this would involve synthesizing a library of analogs and evaluating their biological effects on a specific target.

Once a dataset is established, molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. The next step involves selecting the most relevant descriptors that correlate with the observed biological activity. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build the mathematical model.

A crucial aspect of QSAR model development is rigorous validation to ensure its predictive power. This is typically achieved through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives.

Application of QSAR in Lead Optimization

In the process of lead optimization, validated QSAR models serve as a powerful predictive tool. They allow medicinal chemists to prioritize the synthesis of novel derivatives with the highest predicted potency and most favorable properties. By using a QSAR model, researchers can virtually screen a large number of potential structures, saving significant time and resources compared to synthesizing and testing every compound.

The insights gained from the descriptors used in a QSAR model can also provide a deeper understanding of the structure-activity relationships. For instance, if a model indicates that a particular steric or electronic feature is critical for activity, chemists can focus on modifying that aspect of the molecule to enhance its therapeutic effects. This iterative process of prediction, synthesis, and testing, guided by QSAR, can significantly accelerate the journey from a lead compound to a clinical candidate.

Given the lack of specific QSAR studies on this compound, the opportunity exists for future research to develop such models. This would undoubtedly contribute to a more rational design of novel derivatives with potentially improved therapeutic profiles.

Biological Activity and Molecular Mechanisms of 2 1h Imidazole 2 Carbonyl Benzamide

In Vitro Evaluation of Biological Activity

The biological effects of compounds based on the 2-(1H-imidazole-2-carbonyl)benzamide structure have been extensively studied through a range of in vitro assays. These evaluations have been crucial in elucidating their potential as therapeutic agents by examining their impact on cell health, enzyme function, and receptor interactions.

Cell-based assays are fundamental in determining the physiological effects of chemical compounds at the cellular level, offering insights into processes like cell proliferation and viability.

Derivatives of this compound have demonstrated notable antiproliferative activity across various cancer cell lines. For instance, a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were assessed for their ability to inhibit the growth of BRCA-1 deficient (MDA-MB-436) and wild-type (MCF-7) breast cancer cells using the MTT method. nih.gov Compounds 14p and 14q from this series showed good antiproliferative activity against the MDA-MB-436 cells while being inactive against MCF-7 cells, indicating high selectivity and targeting. nih.gov Specifically, compound 14p had an IC₅₀ of 43.56 ± 0.69 μM and 14q had an IC₅₀ of 36.69 ± 0.83 μM in MDA-MB-436 cells. nih.gov

Similarly, other benzimidazole (B57391) carboxamide derivatives, such as 5cj and 5cp , displayed in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 (a BRCA-2-mutated pancreatic cancer cell line). nih.gov These compounds exhibited slightly better potency than the established drugs veliparib (B1684213) and olaparib (B1684210) in these cell lines. nih.gov The potential of this class of compounds to induce apoptosis in cancer cells has also been noted, which may occur through the disruption of cellular signaling pathways. evitachem.com

Furthermore, new N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides have been evaluated for their cytostatic effects on murine leukemia (L1210), human T-lymphoblastic leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells, with some compounds showing encouraging activity in the low micromolar range. nih.gov The cytotoxic activity of benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives, synthesized from 2-aminobenzimidazole, was also confirmed against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.eg

The this compound scaffold is a prominent feature in inhibitors of several key enzyme families, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).

Histone Deacetylase (HDAC) Inhibition

Benzamide (B126) derivatives are well-established inhibitors of HDACs, a class of enzymes that play a crucial role in gene expression regulation. google.com The N-(2-aminophenyl)benzamide unit, in particular, is a key structural feature for potent HDAC inhibition. acs.org A series of inhibitors with a 2-substituted benzamide as a zinc-binding group has been developed. acs.org Subtle changes to the 2-substituent on the benzamide ring can dramatically alter selectivity for different HDAC isoforms. nih.gov For example, the 2-methylamino benzamide 13 is a highly selective HDAC3 inhibitor (IC₅₀ = 41 nM) with over 366-fold selectivity against HDAC1. nih.gov In contrast, changing the 2-methylthio group in compound 16 (HDAC3 IC₅₀ = 30 nM) to a 2-hydroxy benzamide in compound 20 retains potency but loses selectivity over HDAC1 and HDAC2. nih.gov This difference in selectivity has been rationalized by X-ray crystal structures showing different binding modes to the catalytic zinc ion. nih.gov

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC3) | Reference |

|---|---|---|---|---|---|

| 13 (2-methylamino benzamide) | >15000 | >15000 | 41 | >366-fold | nih.gov |

| 16 (2-methylthio benzamide) | >10000 | >10000 | 30 | >333-fold | nih.gov |

| 20 (2-hydroxy benzamide) | 50 | 80 | 40 | 1.25-fold | nih.gov |

| 15k (chiral oxazoline (B21484) cap) | 80 | 110 | 6 | 13.3-fold | acs.org |

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

The benzimidazole carboxamide structure is also central to the development of potent PARP inhibitors, which are enzymes critical for DNA repair. researchgate.net A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were designed and evaluated as PARP-1 inhibitors. nih.gov Compound 14p from this series displayed the strongest inhibitory effect on the PARP-1 enzyme with an IC₅₀ of 0.023 μM, an activity level close to the approved drug Olaparib. nih.gov Another series of benzimidazole carboxamide derivatives yielded compounds 5cj and 5cp , which showed IC₅₀ values of approximately 4 nM against both PARP-1 and PARP-2. nih.gov The compound ABT-888 (Veliparib), identified as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, demonstrated excellent potency against both PARP-1 and PARP-2 enzymes with a Kᵢ of 5 nM. researchgate.net

| Compound | Target | IC₅₀ (µM) | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 14p | PARP-1 | 0.023 | - | nih.gov |

| 5cj | PARP-1/PARP-2 | 0.004 | - | nih.gov |

| 5cp | PARP-1/PARP-2 | 0.004 | - | nih.gov |

| ABT-888 (Veliparib) | PARP-1/PARP-2 | - | 5 | researchgate.net |

Other Enzyme Inhibition

Derivatives containing the benzimidazole scaffold have shown inhibitory activity against other enzymes as well. For example, certain 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as potent, non-competitive α-glucosidase inhibitors. nih.gov Kinetic studies revealed that these compounds bind to an allosteric site on the enzyme. nih.gov While research has been conducted on elastase inhibitors, a direct link to this compound itself is not prominently established in the reviewed literature. nih.govnih.gov

While much of the research on this compound derivatives focuses on enzyme inhibition, some studies touch upon receptor interactions. The benzamide group is part of the structure of covalent inverse agonists for the nuclear receptor PPARγ. acs.org In these complexes, the amide side chain of glutamine 286 (Q286) in PPARγ forms a polar interaction with a carbonyl group on the ligand, contributing to the binding affinity. acs.org This demonstrates the potential of the benzamide moiety to participate in specific receptor-ligand interactions, which are crucial for modulating receptor function.

Identification and Characterization of Molecular Targets

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action and for rational drug design.

For benzamide and picolinamide (B142947) compounds with antifungal properties, chemogenomic profiling and biochemical assays were used to identify Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the sole essential target in Saccharomyces cerevisiae. nih.gov This identification was further validated through a functional variomics screen, which pinpointed resistance-conferring mutations within the lipid-binding pocket of Sec14p. nih.gov

In the context of PARP inhibitors, the design strategy often focuses on mimicking the nicotinamide (B372718) portion of the NAD+ cofactor, which naturally binds to the PARP active site. researchgate.net The benzimidazole-4-carboxamide core is designed to fit into this site, and its efficacy validates PARP as the intended target. nih.govresearchgate.net The high selectivity of some derivatives for cancer cells with specific mutations, such as BRCA-1 deficiency, further validates the on-target effect through the principle of synthetic lethality. nih.govnih.gov

Biophysical techniques provide detailed insights into how a compound binds to its molecular target. X-ray crystallography has been instrumental in understanding the interactions of benzamide-based inhibitors with their targets. For instance, the crystal structures of HDAC2 bound to inhibitors 16 and 20 revealed that the 2-substituent on the benzamide ring dictates the binding mode. nih.gov In one conformation, the substituent chelates the zinc ion, while in another, it induces a conformational change in a nearby tyrosine residue, explaining the observed differences in isoform selectivity. nih.gov

Molecular docking studies have also been employed to explore the binding mode of PARP-1 inhibitors. For compound 14p , docking simulations suggested that the formation of hydrogen bonds between the inhibitor and the enzyme is essential for its potent activity. nih.gov Similarly, fluorescence quenching experiments confirmed the direct binding of 2-phenyl-1H-benzo[d]imidazole-based inhibitors to α-glucosidase, and molecular docking studies supported their binding at an allosteric site, consistent with non-competitive inhibition kinetics. nih.gov These biophysical and computational methods are crucial for rationalizing structure-activity relationships and guiding the optimization of new, more potent, and selective inhibitors. nih.govnih.gov

Proposed Mechanisms of Action at the Cellular and Sub-Cellular Levels

The biological effects of this compound and its related structures are rooted in their interactions at the cellular and sub-cellular levels. These mechanisms include the modulation of key signaling pathways, direct interaction with nucleic acids, and involvement in cellular stress responses.

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to modulate various cellular signaling pathways critical for cell growth, proliferation, and survival.

Casein Kinase 1 (CK1) Inhibition: Certain benzamide derivatives act as potent inhibitors of CK1δ and CK1ε, isoforms of the Casein Kinase 1 family. nih.gov These kinases are crucial regulators of numerous cellular processes, including Wnt signaling, DNA damage response, and cell cycle progression. nih.gov The imidazole (B134444) nitrogen of the compound can form hydrogen bonds with hinge residues in the kinase's active site, contributing to its inhibitory effect. nih.gov

NF-κB and p53 Pathway Interference: Imidazole-containing platinum(II) complexes have demonstrated an ability to interfere with the NF-κB signaling pathway, which is often dysregulated in cancer. nih.gov Their antitumor effects may stem from the upregulation of this pathway, leading to apoptosis. nih.gov Furthermore, these complexes can upregulate the p53 tumor suppressor protein, a central regulator of both apoptosis and autophagy, in response to DNA damage. nih.gov

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is another target for benzamide derivatives. A series of 4-(pyrimidin-2-ylamino)benzamide compounds have been designed and synthesized as potent inhibitors of this pathway, which plays a role in cancer development. researchgate.net

Hypoxia-Inducible Pathways: In hypoxic (low oxygen) conditions, characteristic of solid tumors, 2-nitroimidazole (B3424786) derivatives can be activated. Once activated, they bind to and target proteins involved in key canonical pathways, including glycolysis and HIF1A signaling, which are critical for the cellular response to hypoxia. nih.gov

Nucleic Acid Interactions (e.g., DNA binding, intercalation)

A significant mechanism of action for imidazole-containing compounds is their ability to interact directly with DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Minor Groove Binding: Pyrrole-imidazole (Py-Im) polyamides, which share the core imidazole structure, are known to bind to the minor groove of double-stranded DNA in a sequence-specific manner without denaturing the DNA. nih.govnih.gov This binding is achieved through specific hydrogen bonds and van der Waals interactions between the polyamide and the DNA base pairs. nih.govresearchgate.net This targeted binding can be used to regulate gene expression. nih.gov

DNA Damage Response: The interaction of these polyamides with DNA can elicit a DNA Damage Response (DDR), which can be harnessed to destroy viral DNA in infected cells. nih.gov Similarly, imidazole-based platinum complexes are known to induce DNA damage, which triggers downstream signaling events like the p53 response. nih.gov

Replication Disruption: Benzimidazole derivatives have been found to cause aberrant DNA replication, contributing to their anticancer effects. nih.gov By binding to DNA, these compounds can interfere with the machinery responsible for DNA synthesis, leading to cell cycle arrest and apoptosis. nih.gov

Role in Oxidative Stress Modulation

The modulation of oxidative stress is another proposed mechanism contributing to the biological activity of these compounds. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

ROS Production: Some imidazole platinum(II) complexes have been shown to induce apoptosis in cancer cells, a process that is proportionally associated with a significant increase in the production of ROS. nih.gov This suggests that these compounds can act as pro-oxidants in a cancerous environment, where the resulting oxidative stress triggers programmed cell death. nih.gov

Carbonyl Stress: The carbonyl group present in the benzamide structure is a key feature. Potent carbonyl species are known to induce oxidative stress and promote inflammatory signals. nih.gov In some contexts, the modulation of carbonyl stress pathways, such as the suppression of 4-hydroxynonenal (B163490) (4-HNE) and activation of the Keap1/Nrf2/HO-1 antioxidant response element, has been linked to protective effects against cell death. nih.gov This dual role highlights the complex interplay between the compound's structure and its effect on cellular redox balance.

Spectrum of Biological Activities Attributed to this compound and its Derivatives

The molecular mechanisms described above translate into a broad spectrum of biological activities, most notably in the fields of oncology and microbiology.

Anticancer Potential and Antitumor Mechanisms

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a range of human cancer cell lines through multiple mechanisms.

Enzyme Inhibition: A key antitumor mechanism is the inhibition of enzymes vital for cancer cell survival.

PARP Inhibition: Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov By inhibiting PARP-1, these compounds can potentiate the cytotoxicity of DNA-damaging chemotherapeutics like temozolomide (B1682018). nih.gov Other benzamide derivatives have also shown excellent PARP-1 inhibitory effects, leading to the accumulation of DNA double-strand breaks. researchgate.net

Kinase Inhibition: Various derivatives function as kinase inhibitors. Imidazole-based N-phenylbenzamide derivatives show cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov Hybrids of benzimidazole and benzylidene-benzohydrazide have been developed as potential multi-kinase inhibitors. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Benzimidazoles can trigger apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors and the activation of caspases. nih.gov

Studies on various benzamide derivatives demonstrate they can arrest the cell cycle at the G2/M phase. researchgate.net This prevents the cell from entering mitosis, ultimately inducing apoptosis. nih.govresearchgate.net Imidazole platinum(II) complexes have been shown to induce both apoptosis and autophagy in breast cancer cells. nih.gov

The following table summarizes the anticancer activity of selected benzamide derivatives.

| Compound Type | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| 1H-benzo[d]imidazole-4-carboxamide derivatives | MX-1 (Xenograft) | PARP-1 inhibition, potentiation of temozolomide cytotoxicity | nih.gov |

| Imidazole-based N-phenylbenzamide derivatives (e.g., 4f) | A549, HeLa, MCF-7 | Cytotoxicity (IC50: 7.5 µM, 9.3 µM, 8.9 µM respectively) | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (e.g., 2g) | MDA-MB-231 | Antiproliferative activity, cell cycle arrest, induction of apoptosis | nih.gov |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives (e.g., 13f) | HCT116 | ROR1 and PARP-1 inhibition, cell cycle arrest (G2/M), induction of apoptosis | researchgate.net |

| Imidazole platinum(II) complexes | MCF-7, MDA-MB-231 | Induction of apoptosis and autophagy, p53 upregulation, ROS production | nih.gov |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides | HCT-116, HepG2, MCF-7 | Multi-kinase inhibition, cytotoxicity | mdpi.com |

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Derivatives of this compound exhibit a wide range of activities against various pathogenic bacteria and fungi. nih.govresearchgate.net

Antibacterial Activity: Certain 4-(1H-benzimidazol-2-yl)benzamide derivatives show potent antibacterial effects. For example, compound 20 in one study exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another derivative, 2g , displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and MRSA with MIC values of 8, 4, and 4 µg/mL, respectively. nih.gov

Antifungal Activity: The antifungal properties of these compounds are broad and significant.

Derivatives have shown activity comparable to the commercial drug fluconazole (B54011) against various fungi. nih.gov For instance, compounds 13, 14, 18, and 19 had MIC values of 3.12 µg/mL. nih.gov

Activity has been demonstrated against human pathogens like Candida species (including fluconazole-resistant strains), Aspergillus species, and dermatophytes. nih.gov

They are also effective against phytopathogenic fungi that affect plants, such as Cytospora sp., Colletotrichum gloeosporioides, and Botrytis cinerea, suggesting potential applications in agriculture. nih.govresearchgate.netmdpi.com For example, one derivative showed an IC50 of 13.36 µg/mL against B. cinerea. nih.gov

The table below highlights the antimicrobial spectrum of representative benzamide and benzimidazole derivatives.

| Compound/Derivative Class | Target Organism(s) | Activity (MIC/IC50) | Reference(s) |

| 4-(1H-benzimidazol-2-yl)benzamide (Cpd 20) | S. aureus, MRSA | MIC: 6.25 µg/mL | nih.gov |

| 4-(1H-benzimidazol-2-yl)benzamides (Cpds 13, 14, 18, 19) | Fungi | MIC: 3.12 µg/mL | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (Cpd 2g) | S. aureus, MRSA | MIC: 4 µg/mL | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp., Dermatophytes | Effective at 0.5-256 µg/mL | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (Cpd 7f) | Botrytis cinerea | IC50: 13.36 µg/mL | nih.gov |

| 2-chloromethyl-1H-benzimidazole derivative (Cpd 5b) | Colletotrichum gloeosporioides | IC50: 11.38 µg/mL | nih.gov |

Anti-inflammatory Properties

The benzimidazole framework is a key feature in many compounds possessing significant anti-inflammatory capabilities. nih.govnih.gov These derivatives typically exert their effects by targeting and inhibiting key mediators of the inflammatory cascade. nih.gov

The principal mechanisms behind the anti-inflammatory action of benzimidazoles include the inhibition of enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are fundamental to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Furthermore, certain benzimidazole derivatives have been reported to act as antagonists at cannabinoid and bradykinin (B550075) receptors and to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govresearchgate.net

Structure-activity relationship (SAR) analyses have demonstrated that the type and placement of chemical groups on the benzimidazole ring are crucial for its anti-inflammatory potency. nih.gov Substitutions at the N1, C2, C5, and C6 positions can profoundly alter the compound's potency and mode of action. nih.gov For instance, derivatives with an anacardic acid group at the C2 position inhibit COX-2, whereas those with a 5-carboxamide group can function as cannabinoid receptor antagonists. nih.gov Research on N-(1H-benzimidazol-2-ylmethyl)anilines has shown that certain derivatives can produce 100% anti-inflammatory effects at a 100 mg/kg dose, which is comparable to the standard drug nimesulide. nih.gov Another group of benzimidazole derivatives has shown potent inhibition of secretory phospholipases A2 and the release of TNF-α and IL-6 from macrophages. researchgate.net

Given that this compound contains a carboxamide linkage, it shares structural similarities with other pharmacologically active benzamides. For instance, N-acridin-9-yl-4-benzimidazo-2-ylbenzamides have been investigated for anti-inflammatory properties, with the C5 position on the benzimidazole ring being identified as critical for activity. nih.gov The combination of the imidazole ring and the benzamide group suggests that this compound could potentially interact with inflammatory targets, although this requires experimental confirmation.

Table 1: Examples of Anti-inflammatory Benzimidazole Derivatives and their Activity

Antiviral Applications

The imidazole and benzimidazole scaffolds are found in a multitude of compounds that demonstrate broad-spectrum antiviral activity against both RNA and DNA viruses. rroij.comnih.gov Although specific antiviral data for this compound is not available, the general antiviral potential of this class of compounds is well-established. rroij.comresearchgate.net

Benzimidazole derivatives are known to interfere with multiple stages of the viral life cycle, including viral entry, genome replication, and protein processing. rroij.com A common target for many antiviral benzimidazoles is the viral polymerase, an enzyme critical for copying the viral genome. researchgate.net For example, certain 2-phenylbenzimidazole (B57529) derivatives have been reported to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). researchgate.net

SAR studies are instrumental in enhancing the antiviral effectiveness of these molecules. rroij.com Substitutions at the 2-position of the benzimidazole ring are especially significant for improving binding to viral enzymes. rroij.com A study involving seventy-six 2-phenylbenzimidazole analogs found that some compounds had high and selective activity against Vaccinia Virus (VV) and BVDV. researchgate.net Another research effort on imidazole 4,5-dicarboxamide derivatives led to the identification of compounds that could inhibit Dengue virus (DENV) and Yellow Fever Virus (YFV). nih.gov

The structural elements of this compound, featuring both an imidazole and a benzamide group, hint at a potential for interaction with viral targets. The amide linkage is also a characteristic feature in other antiviral agents. nih.gov Nevertheless, without direct experimental data, its precise antiviral capabilities remain speculative.

Table 2: Examples of Antiviral Imidazole and Benzimidazole Derivatives

Antiprotozoal and Antimalarial Effects

Benzimidazole derivatives are a cornerstone class of antiparasitic drugs, primarily used as anthelmintics to treat worm infections. nih.gov Their range of activity also includes several protozoan parasites that cause diseases such as malaria, giardiasis, and trichomoniasis. nih.govnih.gov While this compound has not been specifically tested, its fundamental structure is related to compounds with demonstrated antiprotozoal and antimalarial efficacy.

The main mechanism of action for many antiprotozoal benzimidazoles is the disruption of tubulin polymerization. nih.govmdpi.com These compounds bind to the β-tubulin protein of the parasite, which interferes with the formation of microtubules—structures critical for cell division, motility, and nutrient absorption. mdpi.com In the fight against malaria, certain benzimidazole derivatives are also known to prevent the formation of hemozoin, a process the Plasmodium parasite uses to detoxify heme. acs.org

SAR studies have revealed that chemical modifications to the benzimidazole structure can greatly influence its antiprotozoal and antimalarial strength. For instance, a series of antimalarial benzimidazoles showed that 1-benzylbenzimidazole analogs had submicromolar activity against both the asexual and sexual stages of Plasmodium, while the unsubstituted 1H-benzimidazole versions were only effective against the asexual blood stage. acs.org Another study focusing on 2-amidobenzimidazole derivatives discovered that compounds featuring a pyridine-type ring at a specific position displayed potent antiplasmodial activity in the nanomolar range. researchgate.netnih.gov For other protozoa like Trichomonas vaginalis and Giardia lamblia, derivatives like mebendazole (B1676124) and flubendazole (B1672859) have proven highly effective, with IC50 values in the low nanomolar range. nih.gov

The combination of imidazole and benzamide groups in this compound suggests a potential for antiparasitic action, as carboxamide groups are also present in other classes of antiprotozoal drugs, such as nitroimidazole carboxamides. nih.gov

Table 3: Examples of Antiprotozoal and Antimalarial Benzimidazole Derivatives

Neuroprotective and Central Nervous System Activities

Benzimidazole and its derivatives are known for their capacity to penetrate the blood-brain barrier and influence the central nervous system (CNS). nih.govnih.gov This has spurred research into their use as potential neuroprotective agents. nih.govacs.orgnih.gov Although this compound has not been studied in this context, its structural motifs are found in compounds that have been investigated for neuroprotection and other CNS-related activities. nih.gov

A primary mechanism for the neuroprotective action of some benzimidazole derivatives is their ability to modulate neuroinflammation and oxidative stress, both of which are key factors in the development of neurodegenerative diseases. nih.govacs.org Research has indicated that certain benzimidazole acetamide (B32628) derivatives can markedly decrease levels of neuroinflammatory markers such as TNF-α, NF-κB, IL-6, and the NLRP3 inflammasome in animal models of neurodegeneration. nih.govacs.org These compounds also mitigate oxidative stress by boosting the activity of the body's own antioxidant enzymes. nih.gov

The adaptability of the benzimidazole scaffold has enabled the creation of compounds with a range of CNS effects. For instance, a series of 2-(piperidin-3-yl)-1H-benzimidazoles were developed as selective H1-antihistamines that can enter the CNS and have potential as sedatives. nih.gov The imidazole ring itself is a fundamental component of many CNS-active compounds and is considered a potent group for achieving CNS penetration and activity. nih.gov

Considering the established role of neuroinflammation and oxidative stress in causing neuronal damage, and the proven ability of benzimidazole derivatives to address these issues, the this compound structure is a scaffold of interest for potential neuroprotective uses. However, this potential must be substantiated through dedicated experimental research.

Table 4: Examples of Neuroprotective and CNS-Active Benzimidazole Derivatives

Computational and Theoretical Studies of 2 1h Imidazole 2 Carbonyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities

For many benzimidazole (B57391) derivatives, molecular docking studies have been successfully employed to predict how they interact with various biological targets. These studies typically report binding affinities in terms of docking scores or binding energies (often in kcal/mol), which indicate the strength of the interaction. For instance, studies on other benzimidazole compounds have explored their binding to targets like cyclooxygenase (COX) enzymes, epidermal growth factor receptor (EGFR), and various microbial proteins. However, no such data is available for 2-(1H-imidazole-2-carbonyl)benzamide.

Identification of Key Interacting Residues

A critical output of molecular docking is the identification of key amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the ligand's biological activity. Research on related benzimidazole structures has often detailed these interactions, highlighting the importance of specific residues in stabilizing the ligand-protein complex. cymitquimica.com Unfortunately, without specific docking studies on this compound, the key residues it might interact with in various protein targets remain unknown.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction over time, offering insights into the stability of the binding and any conformational changes that may occur.

Analysis of Dynamic Binding Stability

MD simulations can assess the stability of a docked complex by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period. A stable RMSD suggests a stable binding mode. While MD simulations have been performed on various benzimidazole derivatives to confirm the stability of their interactions with target proteins, no such analysis has been published for this compound.

Conformational Changes and Flexibility

These simulations also allow for the study of the flexibility of both the ligand and the protein upon binding. This can reveal important information about how the protein's conformation might change to accommodate the ligand, or how the ligand itself might adopt different conformations within the binding pocket. This level of detailed analysis is currently absent for this compound in the available literature.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of a molecule. These calculations can determine properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. While such studies have been conducted for a variety of benzimidazole derivatives to elucidate their electronic properties and potential for non-linear optical applications, specific quantum chemical data for this compound is not found in the reviewed scientific papers. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity and interactions with biological macromolecules. For benzimidazole derivatives, computational analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are used to elucidate these properties. researchgate.netnih.gov

NBO analysis provides information on charge distribution and intramolecular interactions, such as the stabilizing effects of electron delocalization between donor and acceptor orbitals. researchgate.netnih.gov In related benzimidazole structures, studies have highlighted significant energy interactions between filled Lewis-type NBOs (lone pairs) and empty non-Lewis-type NBOs, indicating a high degree of conjugation throughout the molecular system. researchgate.net

MEP analysis creates a color-coded map of the electrostatic potential on the molecule's surface. This map helps identify electrophilic (positive, electron-poor) and nucleophilic (negative, electron-rich) regions, which are critical for predicting non-covalent interactions with protein targets. nih.gov

Global reactivity descriptors, calculated using the energies of frontier molecular orbitals, offer quantitative measures of a molecule's stability and reactivity. These descriptors are instrumental in understanding the potential behavior of this compound in a biological environment. researchgate.net

| Electronegativity (χ) | Describes the power of an atom or group to attract electrons. | χ = (I + A) / 2 |

This table is illustrative, based on typical computational studies of related heterocyclic compounds.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital Theory is a key aspect of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. In the context of drug design, the energies of the HOMO and LUMO orbitals provide insights into the molecule's ability to participate in charge transfer interactions with biological targets. researchgate.net For amide-containing structures, the HOMO is often characterized by nonbonding orbitals on oxygen and nitrogen atoms, which can influence interactions with aromatic systems. researchgate.net

Table 2: Interpreting Frontier Molecular Orbital Data

| Parameter | Description | Implication for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate an electron. A higher energy level suggests a better electron donor. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept an electron. A lower energy level suggests a better electron acceptor. researchgate.net |

| Energy Gap (ΔE) | The energy difference between E(LUMO) and E(HOMO). | A smaller gap suggests higher reactivity and potential for bioactivity through charge transfer. researchgate.net |

This table provides a general framework for interpreting FMO data based on studies of similar benzimidazole compounds.

Pharmacophore Modeling and Virtual Screeningnih.govdovepress.com

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govnih.gov

Derivation of Pharmacophore Models

A pharmacophore model can be generated through two primary approaches: ligand-based or structure-based. nih.gov

Ligand-Based Modeling: This method is used when the three-dimensional structure of the target protein is unknown. It involves superimposing a set of known active molecules and extracting the common chemical features that are essential for their bioactivity. nih.gov

Structure-Based Modeling: When the crystal structure of a ligand-protein complex is available, a pharmacophore model can be derived directly from the key interactions observed between the ligand and the protein's binding site. nih.gov

For a compound like this compound, a pharmacophore model would likely include features such as hydrogen bond donors (from the N-H groups of the imidazole (B134444) and amide), hydrogen bond acceptors (from the carbonyl oxygens and the imidazole nitrogen), and aromatic rings. researchgate.net Studies on related benzimidazole-based PARP-1 inhibitors have utilized this approach to define the crucial interactions needed for potent inhibition. researchgate.net

Table 3: Common Pharmacophoric Features

| Feature | Description | Potential Location in this compound |

|---|---|---|

| Hydrogen Bond Donor (HBD) | An atom (usually N or O) with an attached hydrogen atom. | Imidazole N-H, Amide N-H |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (usually N or O) with a lone pair. | Carbonyl Oxygens, Imidazole Nitrogen |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Benzene Ring, Imidazole Ring |

| Hydrophobic Feature (HY) | A non-polar group that avoids contact with water. | Phenyl and Imidazole Rings |

In Silico Screening for Novel Scaffolds

Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds. nih.gov This process, known as virtual screening, aims to identify molecules from the database that match the pharmacophore's features and spatial arrangement. nih.govnih.gov

A key advantage of this method is its ability to perform "scaffold hopping"—identifying new and structurally diverse molecules that fit the pharmacophore model but are chemically different from the original template compounds. nih.gov This can lead to the discovery of novel chemical series with potentially improved properties. For instance, a pharmacophore derived from a benzimidazole core could identify other heterocyclic systems that maintain the necessary geometry for binding to the same target. researchgate.netyoutube.com

Homology Modeling for Target Protein Structure Predictiondovepress.com

In many drug discovery projects, the experimental three-dimensional structure of the target protein has not been determined. Homology modeling, also known as comparative modeling, is a computational technique used to predict the structure of a "target" protein based on its amino acid sequence and the experimentally known structure of a related homologous protein (the "template"). nih.gov

This method is viable when the target protein shares a sufficient degree of sequence identity (typically >40%) with a protein whose structure has been solved by X-ray crystallography or NMR spectroscopy. nih.gov The process involves several key steps:

Template Identification and Selection: The first step is to search protein databases (like the Protein Data Bank or PDB) to find one or more known protein structures that have a high sequence similarity to the target protein. nih.gov

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template(s). This alignment is critical for correctly mapping the residues of the target onto the template's structural framework. nih.gov

Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. This involves building the backbone and adding the side chains. nih.gov

Model Refinement and Validation: The generated model is then refined to correct any structural irregularities and evaluated for its quality using various computational tools. Quality metrics like the Global Model Quality Estimation (GMQE) and QMEAN score help determine the reliability of the predicted structure.

Once a reliable model of the target protein is built, it can be used for molecular docking studies to predict how ligands like this compound might bind and to guide further drug design efforts. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzamide (B126) |

Future Directions and Research Challenges for 2 1h Imidazole 2 Carbonyl Benzamide

Exploration of Novel Therapeutic Indications and Mechanistic Pathways

The benzimidazole (B57391) nucleus is associated with a wide array of pharmacological activities, which provides a logical starting point for investigating 2-(1H-imidazole-2-carbonyl)benzamide. arabjchem.orgresearchgate.net Future research should systematically screen the compound for various therapeutic effects and elucidate the underlying molecular mechanisms.

Anticancer Potential: Derivatives of benzimidazole have demonstrated significant anticancer activity through diverse mechanisms. arabjchem.orgresearchgate.net Research has identified benzimidazoles that function as inhibitors of key cancer-related enzymes like Poly (ADP-ribose) polymerase (PARP-1) and receptor tyrosine kinases such as EGFR and BRAFV600E. mdpi.com Some derivatives are known to interfere with microtubule polymerization, leading to mitotic arrest and cell death in cancer cells, including those resistant to other chemotherapies like paclitaxel. aacrjournals.org The discovery of benzimidazole-based neddylation inhibitors, which suppress tumor growth, presents another promising avenue. nih.gov Given these precedents, a crucial future direction is to evaluate this compound for its antiproliferative activity against a panel of cancer cell lines and to investigate its potential to modulate these well-established cancer pathways. mdpi.comaacrjournals.orgnih.gov

Anti-inflammatory Activity: Chronic inflammation is a key factor in many diseases. The structural similarity of the benzimidazole moiety to purines suggests its potential to interact with biological pathways that regulate inflammation. arabjchem.org Studies on related benzimidazole compounds have shown potent anti-inflammatory effects, for instance, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, key mediators in the inflammatory response. arabjchem.org Mechanistic studies could explore whether this compound can modulate inflammatory signaling pathways such as NF-κB.

Antimicrobial and Other Indications: The benzimidazole class is historically known for its anti-parasitic and anthelmintic effects. researchgate.netaacrjournals.org Beyond this, various derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. arabjchem.org Therefore, comprehensive screening of this compound against a broad spectrum of pathogens is warranted. Other potential therapeutic areas suggested by research on analogous compounds include diabetes, hypertension, and analgesia. arabjchem.orgresearchgate.net

Table 1: Potential Therapeutic Targets for Benzimidazole Scaffolds

| Therapeutic Area | Potential Molecular Target/Pathway | Research Findings on Related Compounds |

|---|---|---|

| Oncology | PARP-1, EGFR, BRAFV600E, VEGFR-2, Microtubules, Neddylation Pathway | Inhibition of key enzymes, disruption of microtubule dynamics, and suppression of tumor growth. mdpi.comnih.govnih.gov |

| Inflammation | TNF-α, NF-κB Pathway | Inhibition of pro-inflammatory cytokine production. arabjchem.org |